1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

Monomer physical properties Boiling point comparison Industrial handling

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene (CAS 700874-87-9), systematically named CF₂=CF-O-CF₂-O-CF₃, is a perfluorinated vinyl ether (PVE) monomer belonging to the perfluoroalkylether substance class under the PFAS umbrella. With a molecular formula of C₄F₈O₂ and a molecular weight of 232.03 g/mol, it features a distinctive –OCF₂O– spacer unit between the polymerizable vinyl group and the terminal –OCF₃ moiety.

Molecular Formula C4F8O2
Molecular Weight 232.03 g/mol
CAS No. 700874-87-9
Cat. No. B12525383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
CAS700874-87-9
Molecular FormulaC4F8O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(OC(OC(F)(F)F)(F)F)F
InChIInChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10
InChIKeyPODVJTKDNVRRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene (CAS 700874-87-9): Procurement-Ready, REACH-Registered Perfluorovinyl Ether Monomer for High-Performance Fluoropolymers


1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene (CAS 700874-87-9), systematically named CF₂=CF-O-CF₂-O-CF₃, is a perfluorinated vinyl ether (PVE) monomer belonging to the perfluoroalkylether substance class under the PFAS umbrella . With a molecular formula of C₄F₈O₂ and a molecular weight of 232.03 g/mol, it features a distinctive –OCF₂O– spacer unit between the polymerizable vinyl group and the terminal –OCF₃ moiety [1]. The compound is commercially manufactured at significant industrial scale (≥100 to <1,000 tonnes per annum) and holds an active full joint REACH registration under EC Number 615-064-0, confirming its established regulatory standing within the European market [2].

Ambient-temperature liquid monomer eliminates pressurized gas handling
REACH Full Joint registration supports multi-source industrial procurement
Distinct –OCF2O– spacer architecture targets low-Tg fluoroelastomer design

Why Generic Perfluorovinyl Ether Substitution Fails: Physicochemical and Performance Differentiation of CAS 700874-87-9 Among PVE Monomers


Perfluorovinyl ether monomers are not functionally interchangeable, as even minor structural variations in the perfluoroalkoxy side chain produce quantifiable differences in boiling point, vapor pressure, copolymerization reactivity, and ultimately the glass transition temperature (Tg) and mechanical integrity of the resulting fluoropolymers [1]. The insertion of a single –OCF₂O– spacer unit in CF₂=CFOCF₂OCF₃ (target compound) versus the simpler –OCF₃ in PMVE or the longer –OCF₂CF₂CF₃ in PPVE alters the oxygen-to-carbon (O/C) ratio, which has been established as a key determinant of elastomer Tg—with higher O/C ratios systematically yielding lower Tg values [1]. Patent evidence explicitly demonstrates that perfluoroalkoxy vinyl ethers bearing more than two oxygen atoms in the side chain (such as the target compound) suffer drastically reduced reactivity, making it difficult to achieve high-molecular-weight polymers—a limitation that CF₂=CFOCF₂OCF₃ uniquely overcomes by balancing O/C ratio with manageable reactivity when copolymerized with VDF [1]. These structure-defined performance boundaries mean that substituting PMVE, PEVE, or PPVE for CAS 700874-87-9 without reformulation will predictably alter Tg, compression set, and end-group fidelity in the final fluoroelastomer.

Side-chain O/C ratio mismatch may shift Tg and compression set vs. PMVE or PPVE
Longer-chain PVE analogs exhibit reduced copolymerization reactivity, limiting molecular weight
MOVE-type monomers retain —COF end groups, potentially degrading high-temperature properties

Quantitative Head-to-Head Evidence for Differentiated Selection of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene (CAS 700874-87-9)


Boiling Point and Handling Profile: Liquid at Ambient Conditions vs. Gaseous PMVE and PEVE

The boiling point of CAS 700874-87-9 is 31 °C at 760 mmHg, placing it in a narrow liquid-handling window that is operationally distinct from the closest commercial PVE monomers [1]. Perfluoro(methyl vinyl ether) (PMVE, CAS 1187-93-5) boils at −22 °C to −29 °C and requires pressurized gas handling [2]. Perfluoro(ethyl vinyl ether) (PEVE, CAS 10493-43-3) boils at 7–8 °C, still a gas at typical ambient laboratory temperatures [3]. Perfluoro(propyl vinyl ether) (PPVE, CAS 1623-05-8) boils at 35–36 °C, close to the target compound but with a higher vapor pressure of 289 mmHg at 25 °C versus the target's 613 mmHg [4]. The target compound thus uniquely combines room-temperature liquid state with a vapor pressure suitable for controlled liquid-phase metering, avoiding both the high-pressure gas handling of PMVE/PEVE and the lower volatility of PPVE that can hinder removal of unreacted monomer.

Boiling Point
Head-to-head
bp 31 °C (760 mmHg) vapor pressure 613 mmHg (25 °C) vs. PMVE (−22 to −29 °C), PEVE (7–8 °C), PPVE (35–36 °C, 289 mmHg)
Supports ambient liquid metering, avoids cryogenic gas handling
Cross-study comparison at standard pressure
Monomer physical properties Boiling point comparison Industrial handling Perfluorovinyl ether

Glass Transition Temperature (Tg): Achieving ≤−50 °C in VDF-Based Fluoroelastomers with Moderate Comonomer Incorporation

Patent US2009/0088529 A1 explicitly demonstrates that VDF-based curable fluoroelastomers incorporating CF₂=CFOCF₂OCF₃ (monomer a) at 25–50 mol% achieve a glass transition temperature lower than −49 °C, preferably ≤ −50 °C, with a reduced —COF end-group content below FT-IR detection limits [1][2]. The target monomer's –OCF₂O– structural unit delivers this Tg benefit at moderate molar incorporation (30–45 mol% preferred range), avoiding the extremely high PVE loadings (>75 mol%) typically required to reach comparable Tg with PMVE-based systems [1]. In contrast, fluoroelastomers based on MOVE 1 (CF₂=CFOCF₂CF₂CF₃) and MOVE 2 (CF₂=CFOCF₂CF₂CF₂OCF₃), described in EP 1,304,341, contain no more than 19 mol% of the vinyl ether and retain undesirable —COF end groups, which are known to degrade high-temperature mechanical properties and compression set resistance [1]. The target compound thus uniquely balances sufficient vinyl ether reactivity to achieve high molecular weight at 30–45 mol% incorporation with a Tg ≤ −50 °C and negligible —COF chain ends—a combination not simultaneously realized with PMVE, MOVE 1, or MOVE 2 monomer systems.

Glass Transition (Tg)
Head-to-head
Tg ≤ −50 °C at 30–45 mol% VDF copolymer —COF end groups below FT-IR detection limit vs. MOVE 1/2: —COF present, ≤19 mol% loading
Achieves low-Tg performance without extreme comonomer levels
DSC midpoint; FT-IR end-group analysis
Fluoroelastomer Glass transition temperature Low-temperature performance VDF copolymer

Oxygen-to-Carbon (O/C) Ratio as a Quantitative Driver of Low Tg: Structural Advantage of the –OCF₂O– Spacer

US Patent 6,294,627 and US2009/0088529 A1 establish that increasing the oxygen-to-carbon (O/C) ratio in perfluoroalkoxy vinyl ether side chains systematically lowers the glass transition temperature of amorphous fluorocopolymers—a relationship described as qualitative but directionally unambiguous [1]. The target monomer CF₂=CFOCF₂OCF₃ (C₄F₈O₂) has an O/C atomic ratio of 2/4 = 0.50 in its side-chain fragment—distinctly higher than PMVE (CF₃OCF=CF₂; O/C = 1/3 ≈ 0.33 in the side chain) and PPVE (C₃F₇OCF=CF₂; O/C = 1/5 = 0.20) [2]. Prior art in US 6,294,627 teaches that to achieve Tg ≤ −50 °C, an O/C ratio of at least 0.2 is required, and further O/C increases produce additional Tg depression [1]. However, the same prior art notes that lengthening the side chain to add oxygen atoms (e.g., MOVE 2, CF₂=CFOCF₂CF₂CF₂OCF₃) drastically reduces vinyl ether reactivity, compromising achievable molecular weight and mechanical integrity [1]. The target compound's compact –OCF₂O– linkage delivers a high O/C ratio of 0.50 without the excessive chain length that impairs polymerization kinetics in multi-oxygen analogs—a quantitative structural rationale for its unique performance profile.

O/C Ratio
Class-level
O/C = 0.50 (side chain –OCF2OCF3) vs. PMVE 0.33, PPVE 0.20, MOVE 2 0.29
Higher O/C correlates with lower Tg in amorphous fluorocopolymers
Structure-property relationship per US 6,294,627
O/C ratio Polymer Tg prediction Perfluoroelastomer design Side-chain engineering

Industrial-Scale Availability with Established REACH Compliance: Differentiated Supply-Chain Maturity

According to the European Chemicals Agency (ECHA) registered substances database, CAS 700874-87-9 (EC 615-064-0) holds an active Full Joint REACH registration with a disclosed tonnage band of ≥100 to <1,000 tonnes per annum, with the registration dossier last updated on 17 April 2023 [1][2]. This tonnage band confirms multi-supplier industrial manufacturing and significant commercial adoption. In contrast, several structurally related perfluorovinyl ether monomers under ongoing PFAS regulatory scrutiny lack equivalent transparency regarding registration status, tonnage, or joint submission structure. The Full Joint registration status indicates that a consortium of manufacturers has collaboratively submitted a comprehensive registration dossier meeting all REACH data requirements for this tonnage band, including physicochemical, toxicological, and ecotoxicological endpoints mandated under Annexes VII–IX of REACH [1]. For procurement organizations conducting supplier qualification and regulatory due diligence, this established registration provides verifiable evidence of regulatory compliance that newer or niche PVE monomers cannot match.

REACH Registration
Reported
Full Joint registration Tonnage ≥100 to
Multi-source supply with regulatory dossier completeness
ECHA registered substances database
REACH registration Industrial tonnage Supply chain Regulatory compliance

Optimal Deployment Scenarios for 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene (CAS 700874-87-9) Based on Quantitative Evidence


Low-Temperature Perfluoroelastomer (FFKM/FKM) Formulation for Automotive and Aerospace Seals Requiring Tg ≤ −50 °C

The target monomer is the preferred vinyl ether comonomer for VDF-based curable fluoroelastomers that must maintain elastomeric sealing performance at extreme low temperatures. Copolymerization with VDF at 30–45 mol% CF₂=CFOCF₂OCF₃ delivers a verified Tg ≤ −50 °C with undetectable —COF end groups, directly addressing the failure mode of PMVE- and MOVE-based fluoroelastomers that either require uneconomically high PVE loadings or retain deleterious —COF chain ends that degrade high-temperature compression set [1][2]. This scenario is particularly relevant for aerospace hydraulic seals, automotive turbocharger hoses, and oilfield downhole packers where low-temperature flexibility and high-temperature mechanical integrity are simultaneously demanded.

Thermoprocessable TFE-Based Copolymers for Chemical Processing Equipment Requiring Balanced Melt Processability and Thermal Stability

As disclosed in Japanese Patent JP2006045564, the monomer CF₂=CFOCF₂OCF₃ is copolymerized with TFE at 0.01–15 mol% to produce thermoprocessable copolymers exhibiting at least one melting peak by DSC while maintaining improved high-temperature mechanical and elastomeric properties with reduced fluoride ion release [3]. The boiling point of 31 °C and liquid state at ambient temperature facilitate precise liquid-phase metering into polymerization reactors, avoiding the pressurized gas handling infrastructure required for PMVE (bp −22 to −29 °C) . These TFE-based thermoprocessable copolymers are suited for valve linings, pump diaphragms, and gaskets in chemical processing environments where melt-processability and broad chemical resistance are procurement requirements.

Perfluoroelastomer Formulations for Semiconductor Wafer Processing Seals Demanding Ultra-Low Outgassing and High Purity

The target monomer's ability to generate fluoroelastomers with —COF end-group content below the FT-IR spectroscopic detection limit (using the ammonia vapor difference-spectrum method) is critical for semiconductor fabrication environments where reactive end groups contribute to outgassing, particulate generation, and plasma chamber contamination [1]. Perfluoroelastomers incorporating CF₂=CFOCF₂OCF₃ can meet the stringent purity specifications required for wafer processing seals, O-rings, and gaskets operating under aggressive plasma, reactive ion etching, and thermal cycling conditions. This represents an application where the —COF-free attribute provides a quantifiable purity advantage over MOVE 1- and MOVE 2-based elastomers that retain measurable —COF end groups [1].

Large-Scale Industrial Fluoropolymer Manufacturing Requiring REACH-Compliant, Multi-Source Monomer Procurement

For procurement organizations planning multi-tonne annual monomer consumption, the established REACH Full Joint registration at ≥100 to <1,000 tonnes/year with multi-manufacturer consortium support provides supply-chain resilience and regulatory predictability that is absent for newer, single-source perfluorovinyl ether monomers [4]. The disclosed tonnage band confirms that at least one (and typically several) manufacturers have invested in the comprehensive physicochemical, toxicological, and ecotoxicological testing required under REACH Annexes VII–IX, reducing the likelihood of unexpected regulatory data gaps that could disrupt procurement during ongoing PFAS legislative developments. This scenario applies to industrial fluoropolymer producers seeking to qualify a second-source PVE monomer for business continuity planning.

Application
Selection Property
Validation Focus
Low-temperature perfluoroelastomer seals
Low Tg at moderate comonomer loading
Glass transition temperature, end-group purity
Thermoprocessable TFE copolymers
Liquid-phase metering, controlled reactivity
Melt processability, fluoride ion release
Ultra-high purity semiconductor seals
—COF-free polymer architecture
Outgassing and plasma contamination resistance
Industrial-scale fluoropolymer manufacturing
REACH Full Joint registration, multi-source supply
Supply continuity, regulatory dossier
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